2-Methylphenyl thiophene-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
(2-methylphenyl) thiophene-3-carboxylate |
InChI |
InChI=1S/C12H10O2S/c1-9-4-2-3-5-11(9)14-12(13)10-6-7-15-8-10/h2-8H,1H3 |
InChI Key |
GPNMAQXHFRUBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methylphenyl Thiophene 3 Carboxylate
Reactivity of the Thiophene (B33073) Ring System
The chemical behavior of 2-Methylphenyl thiophene-3-carboxylate is dictated by the interplay between the aromatic thiophene ring and the ester functional group. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, while the ester group presents a site for nucleophilic reactions and significantly modulates the reactivity of the heterocyclic system.
The thiophene ring is considered an aromatic system, and as such, it undergoes electrophilic substitution reactions. wikipedia.org However, the position of substitution is strongly influenced by existing substituents. The ester group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.
Quantum chemistry calculations show that in α-substituted thiophene derivatives (e.g., with a CO2Me group), α′-substitution (at the C5 position) is generally preferred. researchgate.net The general order of reactivity for positions in 3-substituted thiophenes with an electron-withdrawing group is C5 > C2 > C4.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Thiophene-3-Carboxylate
| Position on Thiophene Ring | Relative Reactivity | Rationale |
| C5 | Most Favored | Electron-withdrawing group at C3 directs incoming electrophiles to this position; formation of a more stable resonance intermediate. |
| C2 | Moderately Favored | Also activated relative to C4, but generally less favored than C5. |
| C4 | Least Favored | Most deactivated position due to proximity and inductive/resonance effects of the ester group. |
The ester functional group in this compound provides a key reaction center for nucleophilic attack. The carbonyl carbon possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it electrophilic and susceptible to attack by nucleophiles. libretexts.org
Reactions such as hydrolysis and transesterification proceed via a nucleophilic acyl substitution mechanism. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate involves the departure of the leaving group, which in this case would be the 2-methylphenoxide anion. The reactivity of the ester towards nucleophilic attack is moderate, being less reactive than acid chlorides or anhydrides but more reactive than amides. libretexts.org The thiophene ring's electronic properties can influence the electrophilicity of the carbonyl carbon, but the fundamental pathway of nucleophilic acyl substitution remains the primary mode of reaction at the ester group.
The ester group at the 3-position exerts a significant deactivating influence on the reactivity of the thiophene ring, particularly in electrophilic aromatic substitution reactions. As an electron-withdrawing substituent, the thiophene-3-carboxylate group reduces the electron density of the aromatic π-system, making the ring less nucleophilic and therefore less reactive towards electrophiles. acs.org
This deactivation is a result of both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. Attempts to prepare polythiophenes with electron-withdrawing substituents like esters directly attached to the ring via electrochemical methods have been challenging, presumably because these groups decrease the reactivity of the thiophene monomer. acs.org Computational studies on related thiophene carboxylic acids have explored the electronic origins of their reactivity, noting differences in the delocalization of the Lowest Unoccupied Molecular Orbital (LUMO) which can impact reactions with nucleophiles. nih.govresearchgate.net While the ester group deactivates the ring towards electrophilic attack, it can facilitate nucleophilic aromatic substitution on the thiophene ring itself, should a suitable leaving group be present at another position on the ring. uoanbar.edu.iq
Mechanistic Studies of Ester Hydrolysis and Transesterification Reactions
The hydrolysis of this compound to thiophene-3-carboxylic acid and 2-methylphenol can be effectively catalyzed by an acid. This reaction is reversible, and its mechanism involves several key steps typical of acid-catalyzed ester hydrolysis. khanacademy.org
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion part of the tetrahedral intermediate to the 2-methylphenoxy group. This proton transfer converts the 2-methylphenoxide, a poor leaving group, into 2-methylphenol, which is a much better leaving group.
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-methylphenol molecule.
Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final thiophene-3-carboxylic acid product and regenerate the acid catalyst (H₃O⁺).
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of a base catalyst (e.g., sodium methoxide) to form a new thiophene-3-carboxylate ester. The mechanism is a nucleophilic acyl substitution.
Nucleophile Formation : The base catalyst (e.g., methoxide, CH₃O⁻) deprotonates the alcohol reactant (e.g., methanol, CH₃OH) to generate a more potent nucleophile, the corresponding alkoxide.
Nucleophilic Attack : The newly formed alkoxide attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, where the negative charge is localized on the carbonyl oxygen.
Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen atom reform the carbonyl double bond, and the 2-methylphenoxide ion is ejected as the leaving group. The 2-methylphenoxide is a reasonably good leaving group as its negative charge is stabilized by the aromatic ring.
Proton Transfer : The ejected 2-methylphenoxide, being a relatively strong base, deprotonates the alcohol that was formed in the first step (the conjugate acid of the catalyst), regenerating the alkoxide catalyst and forming the final 2-methylphenol by-product. This final step drives the equilibrium towards the products.
Organometallic Transformations Involving Thiophene-3-carboxylate Scaffolds
The thiophene-3-carboxylate framework, exemplified by this compound, is a versatile scaffold in organic synthesis, amenable to a variety of organometallic transformations. These reactions are crucial for the structural modification and functionalization of the thiophene ring, enabling the synthesis of complex molecules for applications in materials science and medicinal chemistry. The ester group at the 3-position influences the electronic properties of the thiophene ring, affecting the regioselectivity and efficiency of these transformations.
Cross-Coupling Reactions for Functionalization (e.g., Suzuki-Miyaura Arylation)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the thiophene ring is a common substrate in this context. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is widely used for the arylation of thiophene scaffolds. mdpi.comrsc.org While direct Suzuki-Miyaura coupling of the C-H bonds of this compound is challenging, the reaction is typically performed on halogenated thiophene-3-carboxylate precursors. For instance, bromo- or iodo-substituted thiophene-3-carboxylates can be readily coupled with various arylboronic acids or their esters.
The efficiency of these reactions depends on several factors, including the catalyst system, base, solvent, and the nature of the coupling partners. nih.govcore.ac.uk Palladium complexes with phosphine (B1218219) ligands are commonly employed as catalysts. nih.govnih.gov The reaction tolerates a wide range of functional groups, making it a robust method for late-stage functionalization. nih.gov
Recent studies have focused on developing more efficient and environmentally benign protocols, such as using aqueous solvents or heterogeneous catalysts. nih.govacs.org For example, an efficient Suzuki cross-coupling protocol has been developed for the reaction of aryl chlorides with thiophene boronic acids in aqueous n-butanol, achieving near-quantitative yields with low catalyst loading. acs.org The functionalization can be directed to specific positions on the thiophene ring (C2, C4, or C5) depending on the starting halogenated substrate.
Below is a table summarizing representative conditions for Suzuki-Miyaura reactions on thiophene derivatives, which are applicable to the functionalization of halogenated thiophene-3-carboxylate scaffolds.
| Catalyst | Ligand | Base | Solvent | Substrates | Yield (%) | Ref |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Thienyl bromide + Arylboronic acid | 15-85 | core.ac.uk |
| Pd₂(dba)₃ | L1 (phosphine-based) | K₂CO₃ | THF/H₂O | Thienyl bromide + Thiophene boronic ester | up to 89 | nih.gov |
| Pd(OAc)₂ | (o-tolyl)₃P | - | - | Aryl bromide + Thienyl aluminum reagent | Good | organic-chemistry.org |
| Pd(dppf)Cl₂ | dppf | - | - | 5-bromo-2-iodopyridine + Thienyl Grignard reagent | 61 | rsc.org |
This table is interactive. You can sort the columns by clicking on the headers.
Role of Thiophene-3-carboxylates as Ligands in Catalytic Systems
The carboxylate group in thiophene-3-carboxylates can function as a coordinating ligand or a directing group in transition metal-catalyzed reactions. In certain catalytic cycles, the ester's carbonyl oxygen can coordinate to the metal center, influencing the stereochemistry or regioselectivity of a transformation.
More significantly, the corresponding thiophene-3-carboxylic acid can act as a bidentate or monodentate ligand. Carboxylate ligands are common in organometallic chemistry and play a crucial role in many catalytic processes, including C-H activation. For instance, in rhodium(III)-catalyzed C-H activation reactions, a carboxylate group often serves as a directing group, facilitating the formation of a rhodacycle intermediate. acs.org The reaction cycle for such transformations often begins with the formation of a carboxylate-bound catalytically active metal species. acs.org This principle can be extended to thiophene-3-carboxylic acid, derived from the hydrolysis of its ester. The carboxylate group can direct the metal catalyst to a nearby C-H bond (e.g., at the C2 or C4 position of the thiophene ring or an ortho C-H bond of the phenyl ring in a precursor), enabling regioselective functionalization. Heteroaryl carboxylic acids, including those derived from thiophene, have been shown to undergo regioselective annulation reactions through this mechanism. acs.org
C-H Activation and Functionalization Strategies
Direct C-H activation is an increasingly important strategy for the functionalization of heteroaromatic compounds like thiophene, as it avoids the need for pre-functionalized substrates (e.g., halides or organometallics). mdpi.com This approach offers greater atom economy and can provide access to novel derivatives. nih.gov For a scaffold like this compound, several C-H bonds on the thiophene ring (at the C2, C4, and C5 positions) are potential sites for functionalization.
The regioselectivity of C-H activation is a key challenge. The electronic and steric properties of the substituents on the thiophene ring play a crucial role in directing the reaction. The ester group at C3 is electron-withdrawing, which can influence the acidity and reactivity of the adjacent C-H bonds.
Palladium-catalyzed direct arylation is a common method for C-H functionalization. researchgate.net For example, studies on thiophene derivatives have shown that C-H activation can be selectively achieved at either the C2 or C3 position depending on the reaction conditions and directing groups. mdpi.com High temperatures (130-140 °C) have been found to favor activation at the C3 position in certain thieno-fused systems. mdpi.com
Another important C-H functionalization strategy is direct carboxylation using CO₂. researchgate.netmdpi.com This transformation is valuable for introducing carboxylic acid groups, which are versatile synthetic handles. researchgate.net The reaction often requires a strong base or a metal catalyst to deprotonate the weakly acidic C-H bond of the thiophene ring. researchgate.netmdpi.com Studies have shown that base-mediated systems, such as those using cesium carbonate and a carboxylate co-salt like cesium pivalate, can effectively cleave the C-H bond and facilitate the insertion of CO₂. mdpi.com The C-H bond at the C2 position is generally the most acidic and reactive site for this transformation. researchgate.net
The table below outlines different C-H activation strategies applicable to thiophene-3-carboxylate scaffolds.
This table is interactive. You can sort the columns by clicking on the headers.
Computational and Theoretical Investigations of 2 Methylphenyl Thiophene 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic distribution, and chemical reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. For a molecule like 2-Methylphenyl thiophene-3-carboxylate, DFT calculations, often using the B3LYP functional, would be employed to determine its optimized molecular geometry and electronic properties. nih.govrdd.edu.iq These studies reveal how the electron-withdrawing carboxylate group and the electron-donating 2-methylphenyl group modulate the electron density across the thiophene (B33073) ring. researchgate.net Such calculations are crucial for understanding the molecule's stability and predicting its behavior in chemical reactions. DFT has been successfully used to investigate the electronic properties of various thiophene-phenylene systems and other thiophene derivatives, providing reliable data on parameters like chemical potential, hardness, and polarizability. rdd.edu.iqmdpi.com
Hartree-Fock Theory for Conformational and Electronic Analysis
Hartree-Fock (HF) theory, while an older and less complex method than DFT, remains valuable for electronic and conformational analysis. nih.gov When applied to thiophene carboxylic acids, HF calculations, particularly with extensive basis sets like 6-311+G**, have been shown to provide a different perspective on the delocalization of molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO), compared to DFT methods. nih.gov For this compound, an HF analysis would help elucidate the fundamental electronic structure and explore the rotational energy barriers between the thiophene and phenyl rings, contributing to a comprehensive conformational map.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Correlation with Reactivity
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. wikipedia.org The energy of the HOMO indicates the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. libretexts.orgyoutube.com The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity. mdpi.com
In studies of similar thiophene compounds, the HOMO is typically delocalized across the π-conjugated thiophene ring, while the LUMO may be centered on different parts of the molecule depending on the substituents. mdpi.comresearchgate.net For this compound, the HOMO would likely reside on the electron-rich thiophene and phenyl rings, while the LUMO might be localized more on the electron-deficient carboxylate group.
| Parameter | Typical Value Range (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -5.0 | Higher values indicate stronger electron-donating ability. |
| LUMO Energy | -2.0 to -1.0 | Lower values indicate stronger electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Smaller gap correlates with higher chemical reactivity and lower kinetic stability. mdpi.com |
Molecular Electrostatic Potential (MEP) and Charge Density Distributions
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. mdpi.com It illustrates the charge distribution by color-coding: red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylate group, highlighting them as the primary sites for interaction with electrophiles or for forming hydrogen bonds. mdpi.com Positive potential (blue) would likely be distributed around the hydrogen atoms of the rings. Analysis of charge density distributions, often performed alongside MEP, quantifies the partial charges on each atom, offering a more detailed picture of the electronic landscape. researchgate.net
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum calculations examine static molecular states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. nih.gov For a compound with multiple rotatable bonds like this compound, MD simulations are essential for exploring its conformational landscape.
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reaction of this compound with other reagents, researchers can map out the entire reaction coordinate. This involves identifying reactants, products, any intermediate structures, and, most importantly, the high-energy transition states that control the reaction rate.
For instance, theoretical studies on the reactions of thiophene and methylthiophene have successfully characterized mechanisms of oxidation, including hydrogen abstraction and addition/elimination pathways, by calculating the geometries and energies of the transition states involved. researchgate.net Similarly, DFT calculations can be used to model reactions like ester hydrolysis or electrophilic substitution on the thiophene ring of this compound. Determining the activation energies for these potential pathways provides a theoretical basis for predicting the compound's reactivity and the conditions required for specific chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Studies for Electronic and Steric Effects
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. For derivatives of this compound, QSAR models can elucidate the influence of electronic and steric factors on their potential therapeutic activities. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications would likely impact its biological efficacy.
QSAR modeling for this compound and its analogs would involve the systematic modification of the molecule and the quantification of how these changes affect its electronic and steric properties. These properties are then correlated with a measured biological activity to develop a mathematical model.
Electronic Effects
The electronic properties of a molecule are crucial in determining its interaction with biological targets. For this compound, key electronic descriptors would be considered in a QSAR study:
Hammett Electronic Parameter (σ): This parameter quantifies the electron-donating or electron-withdrawing nature of substituents on the phenyl and thiophene rings. Modifications to these rings would alter the electron density across the molecule, which could influence its binding affinity to a receptor.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These quantum chemical descriptors are indicative of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a measure of molecular stability and reactivity. In a QSAR study of thiophene analogs, these electronic properties have been shown to play a dominant role in modulating biological activity. nih.govresearchgate.net
A hypothetical QSAR study might explore a series of analogs with different substituents on the phenyl ring. The electronic effects of these substituents could be tabulated as follows:
| Substituent (R) | Hammett Constant (σ) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Biological Activity (IC₅₀, µM) |
| -H | 0.00 | -6.5 | -1.2 | 10.5 |
| -CH₃ | -0.17 | -6.3 | -1.1 | 8.2 |
| -Cl | 0.23 | -6.8 | -1.5 | 15.1 |
| -NO₂ | 0.78 | -7.2 | -2.0 | 25.8 |
This table is illustrative and does not represent experimental data.
From this hypothetical data, a QSAR equation could be derived, for instance: log(1/IC₅₀) = -0.5σ + 0.2(EHOMO - ELUMO) + c
This equation would suggest that electron-donating groups (negative σ) and a smaller HOMO-LUMO gap might lead to higher potency.
Steric Effects
Steric factors relate to the size and shape of the molecule, which are critical for its ability to fit into a biological target's binding site. For this compound, the following steric descriptors would be important:
Taft Steric Parameter (Es): This parameter quantifies the bulkiness of a substituent. A bulky substituent on either the phenyl or thiophene ring could sterically hinder the molecule's ability to bind to a receptor.
Molar Refractivity (MR): MR is a measure of the volume of a substituent and also accounts for its polarizability. It can be a more comprehensive descriptor of the steric and electronic properties of a substituent.
Verloop Steric Parameters: These are a set of parameters calculated from the geometry of a substituent, providing a more detailed description of its shape.
In a QSAR study, the steric influence of substituents could be analyzed. For example, increasing the size of a substituent on the thiophene ring might affect the molecule's activity.
| Substituent (X) | Taft Steric Parameter (Es) | Molar Refractivity (MR) | Predicted Biological Activity (IC₅₀, µM) |
| -H | 1.24 | 0.10 | 10.5 |
| -CH₃ | 0.00 | 0.56 | 12.3 |
| -CH₂CH₃ | -0.07 | 1.03 | 18.7 |
| -C(CH₃)₃ | -1.54 | 1.96 | 35.4 |
This table is illustrative and does not represent experimental data.
A corresponding QSAR equation might look like: log(1/IC₅₀) = 0.8Es - 0.1MR + c
This hypothetical equation would imply that less bulky substituents (higher Es) and lower molar refractivity are favorable for activity.
By combining electronic and steric descriptors, a more robust multiparameter QSAR model could be developed for this compound and its derivatives. Such a model would be invaluable for the rational design of new compounds with potentially improved biological activity.
Advanced Applications and Structural Modifications of Thiophene 3 Carboxylate Derivatives in Material Science
Thiophene-3-carboxylate as Building Blocks for Conjugated Polymers
The rigid, planar structure and electron-rich nature of the thiophene (B33073) ring make it an exceptional component for conjugated polymers. These polymers are the active materials in many organic optoelectronic devices. The introduction of a carboxylate group at the 3-position allows for the attachment of various side chains, which can be used to control the polymer's solubility, morphology, and electronic energy levels. researchgate.net
The synthesis of functional polymers begins with the strategic design of their monomeric units. For thiophene-3-carboxylate-based monomers, the primary goal is to create molecules that, when polymerized, will result in materials with desired optoelectronic properties, such as specific energy levels (HOMO/LUMO) and absorption characteristics. nih.gov The ester group itself acts as an electronic tuning group and can also enhance solubility by modifying the attached alkyl or aryl side chain. researchgate.net
The synthesis of these monomers often starts from commercially available thiophene precursors, such as thiophene-3-carboxylic acid. nih.gov A common synthetic strategy involves the esterification of thiophene-3-carboxylic acid with a desired alcohol (e.g., 2-methylphenol to produce 2-methylphenyl thiophene-3-carboxylate) to introduce the side group. Subsequently, reactive sites, typically halogens like bromine, are introduced at the 2- and 5-positions of the thiophene ring to facilitate polymerization.
Key synthetic routes to prepare polymerizable thiophene-3-carboxylate monomers include:
Halogenation: Direct bromination of the thiophene ester is a common method to create di-halogenated monomers necessary for cross-coupling polymerization reactions.
Cross-Coupling Reactions: Suzuki or Stille coupling reactions can be used to synthesize more complex monomers where the thiophene-3-carboxylate unit is linked to other aromatic systems. acs.org For instance, a trimer monomer was successfully synthesized via a Suzuki coupling reaction between 2,5-dibromo-3-thiophene aldehyde and an EDOT boronic acid pinacol (B44631) ester. acs.org
Lithiation and Functionalization: Regiospecific metallation using strong bases like lithium diisopropylamide (LDA) allows for the introduction of functional groups at precise locations on the thiophene ring. pkusz.edu.cn
The choice of the ester group (like the 2-methylphenyl group) can influence the resulting polymer's properties by imparting steric effects that alter the planarity of the polymer backbone, thereby affecting conjugation and solid-state packing. researchgate.net
Several polymerization techniques are employed to construct high-performance conjugated polymers from thiophene-3-carboxylate-based monomers for use in optoelectronic materials. The choice of method is critical as it determines the polymer's molecular weight, regioregularity, and purity, all of which significantly impact device performance.
Common Polymerization Methods:
| Polymerization Technique | Description | Catalysts/Reagents | Advantages |
| Stille Coupling | A cross-coupling reaction between an organostannane (stannyl) compound and an organohalide. It is widely used for synthesizing regioregular polythiophenes. rsc.org | Palladium-based catalysts (e.g., Pd(PPh₃)₄) | Tolerant to many functional groups; mild reaction conditions. |
| Suzuki Coupling | A cross-coupling reaction involving an organoboron compound and an organohalide. | Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) and a base (e.g., K₃PO₄) acs.org | Boronic acids are generally less toxic and more stable than organostannanes. |
| Direct Arylation Polycondensation (DArP) | A more recent, atom-economical method that forms C-C bonds between C-H bonds and C-Halogen bonds, avoiding the need for organometallic intermediates. researchgate.net | Palladium catalysts | Reduces synthetic steps and toxic byproducts. |
| Oxidative Polymerization | Monomers are coupled using an oxidizing agent. This method is simpler but offers less control over the polymer structure. | Iron(III) chloride (FeCl₃), Copper(II) chloride (CuCl₂) pkusz.edu.cn | Simple, inexpensive. |
| Vapor Phase Polymerization (VPP) | A technique where a monomer is exposed to the vapor of an oxidant, leading to in-situ polymerization and deposition of a thin film. nih.gov | Oxidants like tosylates | Produces highly conductive and homogenous thin films. nih.gov |
The regioregularity of the polymer chain—the specific orientation of the substituted thiophene units (Head-to-Tail vs. Head-to-Head/Tail-to-Tail)—is a crucial factor controlled by the polymerization method. High Head-to-Tail (HT) regioregularity generally leads to better π-stacking and higher charge carrier mobility. pkusz.edu.cn
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Thiophene-3-carboxylate derivatives are integral to the development of active materials for OLEDs and OFETs. In these devices, the electronic properties of the material, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate performance.
In OLEDs , polymers derived from these monomers can serve as the emissive layer. The color of the emitted light is determined by the polymer's band gap. The ester functionality on the thiophene ring can be used to tune this band gap; electron-withdrawing ester groups can lower both HOMO and LUMO levels, potentially leading to changes in emission color and improved stability. researchgate.net Thiophene-based polymers are particularly noted for their ability to produce red light, a color that is often challenging to achieve with other classes of conjugated polymers. pkusz.edu.cn
In OFETs , these polymers function as the semiconductor in the transistor channel. The performance of an OFET is largely measured by its charge carrier mobility. The structural order and intermolecular interactions of the polymer chains are critical for efficient charge transport. The side chains introduced via the carboxylate group play a significant role in controlling the polymer's morphology and thin-film packing, which directly influences mobility. researchgate.net For example, donor-acceptor polymers containing ester-substituted oligothiophenes have been synthesized and tested in OFETs, demonstrating how chemical structure modification can enhance field-effect mobility. researchgate.net
Development of Liquid Crystalline Thiophene-3-carboxylate Esters
The rigid, rod-like structure of molecules containing multiple thiophene rings makes them excellent candidates for forming liquid crystalline phases. Liquid crystals (LCs) have properties intermediate between conventional liquids and solid crystals, and their ability to self-organize into ordered structures is useful in applications like displays and sensors.
Thiophene-3-carboxylate esters can be incorporated into larger molecules designed to exhibit liquid crystalline behavior. The thiophene core contributes to the rigid part of the mesogen (the molecule that exhibits LC properties), while the ester linkage can connect this core to flexible alkyl or alkoxy chains. These flexible chains are crucial for the formation of mesophases.
Research has shown that modifying the molecular structure, such as by introducing lateral substituents or changing the length of the rigid core, can significantly alter the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. mdpi.com For example, λ-shaped molecules with a central 3-hexyl-2,5-disubstituted thiophene ring have been synthesized, and some exhibited a nematic phase. mdpi.com The introduction of a lateral fluorine atom near the ester linkage was found to decrease the phase transition temperature from the crystal to the nematic phase. mdpi.com These findings demonstrate that thiophene-3-carboxylate esters are a versatile platform for creating new liquid crystalline materials with tailored properties. acs.org
Thiophene-3-carboxylate Scaffolds in Corrosion Inhibition Studies
Thiophene derivatives, including those with carboxylate functionalities, have been investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netnih.gov Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The effectiveness of a thiophene-based inhibitor is influenced by several factors:
Presence of Heteroatoms: The sulfur atom in the thiophene ring, along with other heteroatoms like oxygen (in the carboxylate group) and nitrogen, have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms, strengthening the adsorption process. nih.gov
π-Electrons: The conjugated π-system of the thiophene ring allows for interaction with the metal surface.
Studies have shown that the inhibition efficiency of thiophene derivatives generally increases with their concentration. researchgate.netresearchgate.net The adsorption of these molecules on the metal surface often follows established models like the Langmuir adsorption isotherm, which suggests the formation of a monolayer. researchgate.net Potentiodynamic polarization studies have revealed that some thiophene derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov
Future Directions in 2 Methylphenyl Thiophene 3 Carboxylate Research
Development of Novel and Sustainable Synthetic Routes
While classical methods for synthesizing thiophene-3-carboxylates exist, future research must prioritize the development of more efficient, economical, and environmentally benign synthetic strategies. Current multistep syntheses can be resource-intensive and may not be suitable for large-scale production. researchgate.net
Future efforts will likely focus on:
Process Optimization: Streamlining existing routes by minimizing the number of synthetic steps and intermediate purifications. researchgate.net This could involve developing one-pot procedures that combine multiple transformations.
Green Chemistry Principles: Employing recyclable solvents, reducing the use of hazardous reagents, and designing reactions with high atom economy. The exploration of catalytic systems, particularly those involving earth-abundant metals, will be crucial.
Novel Cyclization Strategies: Investigating new methods for constructing the thiophene (B33073) ring. For instance, variations of the Gewald reaction, which is a powerful tool for synthesizing substituted 2-aminothiophenes, could be adapted for different substitution patterns. researchgate.netresearchgate.net Similarly, exploring cycloaddition reactions under mild conditions could provide direct access to the core structure. researchgate.net
| Approach | Description | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Combining multiple reaction steps (e.g., condensation, cyclization, and aromatization) into a single procedure without isolating intermediates. | Reduced solvent waste, shorter reaction times, increased overall yield. | Development of compatible catalyst systems and reaction conditions. |
| Catalytic C-H Functionalization | Directly forming C-C or C-S bonds on a pre-existing thiophene or phenyl ring, bypassing the need for pre-functionalized starting materials. | High atom economy, reduced synthetic steps. | Discovery of selective and efficient catalysts for direct functionalization. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor rather than in traditional batch mode. | Improved safety, precise control over reaction parameters, easier scalability. | Optimization of reactor design and reaction kinetics for thiophene synthesis. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, often leading to higher yields and purities. researchgate.net | Screening of reactions to identify those amenable to microwave heating. |
Exploration of Unconventional Reactivity Pathways
The reactivity of 2-Methylphenyl thiophene-3-carboxylate is largely dictated by the electron-rich thiophene ring and the electrophilic carboxylate group. Future research should venture beyond traditional transformations to explore novel reactivity patterns.
Key areas for exploration include:
C-H Activation: The thiophene and phenyl rings possess multiple C-H bonds that could be targeted for direct functionalization. Rhodium(III)-catalyzed annulation reactions, for example, have been used to construct complex fused systems from aryl hydroxamates via C-H activation, a pathway that could be explored for thiophene-based systems. acs.org This approach allows for the introduction of new functional groups without the need for traditional halogenation or lithiation steps.
Photoredox Catalysis: Utilizing visible light to initiate novel bond-forming reactions under mild conditions. This could enable previously inaccessible transformations and the construction of complex molecular architectures.
Electrochemical Synthesis: Using electricity to drive redox reactions, offering a green alternative to chemical oxidants and reductants. This could be applied to polymerize thiophene derivatives or to introduce specific functional groups.
Differential Reactivity Studies: Quantum mechanical calculations suggest that the positioning of the carboxylic acid group on the thiophene ring significantly influences its electronic structure and reactivity. researchgate.net Future experimental work should aim to validate these computational predictions and exploit the differential reactivity of the C2, C4, and C5 positions of the thiophene ring for selective functionalization.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., X-ray Diffraction, NMR)
While standard spectroscopic methods are routinely used, the application of advanced techniques will be indispensable for unambiguously determining complex structures and understanding subtle stereoelectronic effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple 1D ¹H and ¹³C NMR, the use of 2D NMR techniques like COSY and HSQC is essential for assigning the complex spectra of statistical copolymers and other intricate derivatives. rsc.org For selenophene-containing analogues, ¹H-⁷⁷Se HSQC has proven to be a powerful tool for examining microstructure, suggesting that similar advanced multinuclear NMR experiments could yield deep insights into sulfur-containing systems like this compound. rsc.org
Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and solid-state conformation. researchgate.net For thiophene derivatives, X-ray analysis has been crucial in confirming intramolecular hydrogen bonding and the planarity of the ring system, which are critical for understanding crystal packing and intermolecular interactions. mdpi.comiucr.org Obtaining a crystal structure of this compound would provide invaluable data for validating computational models and understanding its solid-state properties.
| Technique | Information Provided | Application in Future Research |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, through-bond correlations. | Unambiguous assignment of all signals in complex derivatives; determination of substitution patterns. rsc.org |
| Solid-State NMR | Structural and dynamic information of molecules in the solid state. | Characterization of polymorphic forms and insoluble polymeric materials. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing. | Absolute structure confirmation acs.org; analysis of intermolecular forces (e.g., hydrogen bonds, π-stacking). mdpi.com |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity. | Analysis of bulk material crystallinity; quality control in materials science applications. mdpi.com |
Interdisciplinary Research with Material Science and Computational Chemistry
The true potential of this compound can be realized through collaborations that bridge synthetic chemistry with material science and computational modeling.
Material Science: Thiophene-based molecules are foundational components in organic electronics, including organic field-effect transistors (OFETs) and solar cells, due to their electronic properties and tendency to form ordered structures. researchgate.netnih.gov this compound could serve as a novel building block for:
Conjugated Polymers: Polymerization could lead to new materials with tailored electronic and optical properties. The ester group enhances oxidative stability, a desirable trait for electronic materials. rsc.org
Small Molecule Semiconductors: Functionalization of the core structure could produce molecules designed for efficient charge transport in thin-film devices.
Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for predicting the properties of thiophene derivatives. mdpi.com Future research will heavily rely on computational studies to:
Predict Reactivity: Calculate molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.netnih.gov
Model Electronic Properties: Simulate electronic transitions and predict the optical and electronic properties of new materials before their synthesis, accelerating the design process. researchgate.netnih.gov
Understand Intermolecular Interactions: Analyze non-covalent interactions like hydrogen bonding and π-stacking that govern crystal packing and thin-film morphology using tools like Hirshfeld surface analysis. mdpi.comnih.gov
Design of Next-Generation Thiophene-3-carboxylate Based Molecular Scaffolds
The this compound core is a versatile platform for developing new molecular scaffolds with tailored functions. Its structure is analogous to compounds that have shown significant biological activity, suggesting a promising future in medicinal chemistry.
Bioisosteric Replacement: The ester group can be replaced with other functional groups, such as amides, to modulate biological activity. researchgate.net Thiophene carboxamides, for instance, have emerged as promising anticancer agents. nih.govnih.gov
Scaffold Functionalization: The thiophene and phenyl rings can be decorated with various substituents to optimize interactions with biological targets or to tune material properties. For example, the related compound 2-bromo-5-(2-methylphenyl)thiophene has demonstrated potent and selective anticancer activity. nih.govmdpi.com This highlights the potential of using the 2-methylphenyl thiophene core as a starting point for developing new therapeutic agents.
Fused Ring Systems: The thiophene-3-carboxylate moiety can be used as a synthon to construct more complex, fused heterocyclic systems like thieno[2,3-d]pyrimidines or thieno[3,2-b]thiophenes. researchgate.netnih.gov These extended π-systems are of significant interest in both medicinal chemistry and materials science.
By pursuing these future directions, the scientific community can fully exploit the chemical richness of this compound, paving the way for innovations in synthesis, materials, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
